molecular formula C25H25NO2 B2581555 [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol CAS No. 1113025-23-2

[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol

Cat. No.: B2581555
CAS No.: 1113025-23-2
M. Wt: 371.48
InChI Key: HIDDPUDMYMCTNU-HJOGWXRNSA-N
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Description

[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[310]hexan-1-yl]methanol is a complex organic compound characterized by its unique bicyclic structure and tritylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol typically involves multiple steps. One common route includes the formation of the bicyclic core followed by the introduction of the tritylamino group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tritylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol involves its interaction with specific molecular targets. The tritylamino group can interact with enzymes or receptors, modulating their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol can be compared with other tritylamino-substituted bicyclic compounds.
  • Similar compounds include those with variations in the bicyclic core or different substituents on the tritylamino group.

Uniqueness

The uniqueness of [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[310]hexan-1-yl]methanol lies in its specific stereochemistry and the presence of the tritylamino group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

[(1S,3S,5S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c27-18-24-17-22(16-23(24)28-24)26-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23,26-27H,16-18H2/t22-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDDPUDMYMCTNU-HJOGWXRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2(C1O2)CO)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C[C@@]2([C@H]1O2)CO)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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